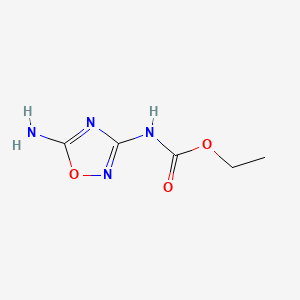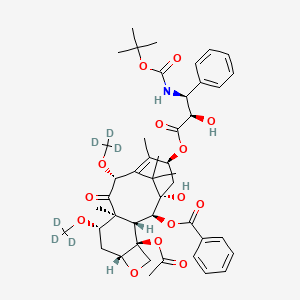
Butibufen, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Butibufen, ®-, has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of enantiomeric resolution and chiral chromatography.
Biology: Research on its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential in treating inflammatory conditions, pain management, and its pharmacokinetics.
Industry: Utilized in the development of new NSAIDs and in the study of drug metabolism and pharmacodynamics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Butibufen, ®-, involves the enantiomeric resolution of racemic butibufen. This can be achieved using a chiral stationary phase in chromatographic techniques. For instance, enantiomeric resolution has been accomplished on a cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phase with a mobile phase consisting of hexane, isopropanol, and trifluoroacetic acid .
Industrial Production Methods: Industrial production of Butibufen, ®-, typically involves large-scale chromatographic separation techniques to isolate the desired enantiomer. The process is optimized to ensure high yield and purity of the ®-enantiomer, which is the active form of the drug .
Analyse Des Réactions Chimiques
Types of Reactions: Butibufen, ®-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Mécanisme D'action
Butibufen, ®-, exerts its effects primarily by inhibiting the action of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the synthesis of prostaglandins, which mediate inflammation and pain. By inhibiting COX enzymes, Butibufen, ®-, reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .
Comparaison Avec Des Composés Similaires
- Ibuprofen
- Naproxen
- Ketoprofen
Comparison: Butibufen, ®-, is unique in its enantiomeric specificity and pathway selectivity. Unlike ibuprofen, which is a racemic mixture, Butibufen, ®-, is a single enantiomer, providing more targeted inhibition of COX enzymes. This specificity can result in fewer side effects and improved efficacy in certain conditions .
Propriétés
IUPAC Name |
(2R)-2-[4-(2-methylpropyl)phenyl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULSXYSSHHRCQK-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254886-68-5 |
Source


|
| Record name | Butibufen, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254886685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTIBUFEN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3993I971I5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib](/img/structure/B585431.png)








